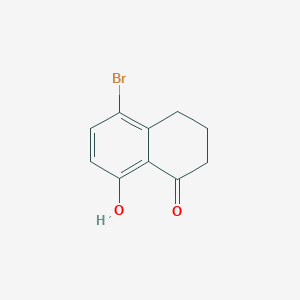

5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one

描述

5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one is a brominated naphthalenone derivative. Compounds of this type are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods would likely involve large-scale bromination reactions, possibly using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for scalability, safety, and cost-effectiveness.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Reduction: Reduction reactions could lead to the formation of dihydro derivatives or removal of the bromine atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could produce various functionalized naphthalenone derivatives.

科学研究应用

Pharmaceutical Applications

5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one has been studied for its potential as a pharmaceutical agent. Research indicates that it may exhibit significant biological activity, making it a candidate for drug development in treating various conditions.

- Antioxidant Properties : The compound's hydroxyl group contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Studies have shown that derivatives of this compound can inhibit enzymes related to inflammation, suggesting potential use in managing inflammatory diseases.

- Antimicrobial Activity : Preliminary research indicates that it may possess antimicrobial effects against certain pathogens, warranting further investigation into its therapeutic applications.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its bromine atom allows for further functionalization through substitution reactions, enabling the creation of more complex molecules.

Synthetic Routes

The synthesis typically involves the bromination of 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one using bromine or other brominating agents under controlled conditions. Various synthetic methods have been developed to optimize yield and purity for research purposes.

Material Science Applications

In addition to its pharmaceutical relevance, this compound is explored in material science for developing new materials such as polymers and dyes due to its unique chemical properties.

Antitumor Activity

Several studies have reported on the antitumor effects of naphthalene derivatives, including this compound. For instance:

| Study | Findings |

|---|---|

| Naphthoquinone Derivatives | Demonstrated significant antiproliferative effects against various cancer cell lines (e.g., MCF-7 and A549), primarily through apoptosis induction and cell cycle arrest. |

A comparative analysis of similar compounds highlights the unique potency of this compound:

| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 0.31 - 1.20 | MCF-7 | Apoptosis induction |

| Naphthoquinone Derivative A | < 0.5 | A549 | Enzyme inhibition |

| Naphthoquinone Derivative B | 0.75 | HeLa | Cell cycle arrest |

作用机制

The mechanism of action of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might target bacterial cell walls or interfere with essential enzymes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Similar Compounds

8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

5-Chloro-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties and applications.

Uniqueness

The presence of the bromine atom in 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one can significantly influence its reactivity and biological activity, making it unique compared to its non-brominated or differently halogenated counterparts.

生物活性

5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one, with the CAS number 101819-51-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrO

- Molecular Weight : 241.09 g/mol

- CAS Number : 101819-51-6

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through their interaction with cellular pathways involved in cancer progression and apoptosis. The compound is believed to influence:

- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Activity : The hydroxyl group in its structure can contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : Similar compounds have shown inhibition of specific enzymes involved in tumor growth.

Antitumor Activity

Several studies have reported antitumor effects for compounds in the naphthalene family. For instance, a study on naphthoquinone derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MCF-7) and lung cancer cells (A549). The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Studies

- Study on Naphthoquinone Derivatives :

- Molecular Docking Studies :

Comparative Biological Activity Table

| Compound Name | IC (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 0.31 - 1.20 | MCF-7 | Apoptosis induction |

| Naphthoquinone Derivative A | < 0.5 | A549 | Enzyme inhibition |

| Naphthoquinone Derivative B | 0.75 | HeLa | Cell cycle arrest |

Safety and Toxicology

The safety profile of this compound has not been extensively studied; however, related compounds indicate potential toxicity at high concentrations. Standard precautions should be taken when handling this compound as it may pose risks through inhalation or skin contact .

常见问题

Q. Basic: What are the recommended synthetic routes for preparing 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one and its derivatives?

Methodological Answer:

The Claisen-Schmidt condensation is a widely used method for synthesizing brominated dihydronaphthalenone derivatives. For example, 7-bromo-3,4-dihydronaphthalen-1(2H)-one can be reacted with substituted benzaldehydes under acidic or basic conditions to yield arylidene-tetralone analogs. A typical procedure involves dissolving 7-bromo-3,4-dihydronaphthalen-1(2H)-one (0.60 g, 2.7 mmol) and an aldehyde (e.g., 3,5-dimethoxybenzaldehyde, 0.67 g, 4.0 mmol) in methanol, followed by refluxing with catalytic acid or base. The reaction mixture is then purified via column chromatography .

Table 1: Example Synthesis Parameters

| Reactant | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| 7-Bromo-DHN + 3,5-DMB* | Methanol | HCl | Reflux | 65–75 |

| *3,5-DMB = 3,5-dimethoxybenzaldehyde . |

Q. Advanced: How can SHELX software optimize crystallographic refinement of halogenated dihydronaphthalenones?

Methodological Answer:

SHELXL is the gold standard for refining crystal structures of halogenated compounds. Key steps include:

- Data Handling: Input high-resolution X-ray diffraction data (e.g., Cu-Kα radiation, λ = 1.54178 Å) and define anisotropic displacement parameters for heavy atoms like bromine.

- Hydrogen Placement: Use riding models for H atoms (C–H = 0.93–0.97 Å) with isotropic displacement parameters (Uiso = 1.2–1.5Ueq of parent atoms) .

- Validation: Check for data contradictions using R-factor convergence (e.g., R1 < 0.05 for high-quality data) and analyze residual electron density maps to resolve positional uncertainties .

Table 2: SHELXL Refinement Metrics for a Brominated Derivative

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | 0.041 |

| wR2 (all data) | 0.119 |

| C–Br bond length | 1.897(3) Å |

| Torsion angle (C8–C7–C11–C12) | 175.2(3)° |

| *Data from [(E)-7-bromo-2-(3,5-dimethoxybenzylidene)-DHN, C19H17BrO3] . |

Q. Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- X-ray Crystallography: Resolves absolute configuration and intermolecular interactions (e.g., weak C–H···π or hydrogen bonds). For example, the cyclohexanone ring in DHN derivatives adopts a chair conformation, and dihedral angles between aromatic rings (~51.7°) influence packing .

- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., bromine-induced deshielding in aromatic protons).

- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H]+ for C10H9BrO: 225.08 Da) .

Q. Advanced: How do halogen substitutions (e.g., bromine) influence the bioactivity of DHN derivatives?

Methodological Answer:

Bromine enhances metabolic stability and hydrophobic interactions in drug design. For instance:

- Cell Permeability: Brominated DHN derivatives exhibit improved blood-brain barrier penetration due to increased lipophilicity .

- Protein Binding: The bromine atom in (E)-7-bromo-2-(4-methoxybenzylidene)-DHN forms halogen bonds with kinase active sites, as observed in molecular docking studies .

- Anticancer Activity: Bromine-substituted tetralones show IC50 values <10 µM against breast cancer cell lines (e.g., MCF-7) via tubulin polymerization inhibition .

Q. Advanced: What strategies resolve crystallographic data contradictions in SHELX-refined structures?

Methodological Answer:

- Twinned Data: Use SHELXL’s TWIN/BASF commands to model twin domains in low-symmetry space groups (e.g., P21/n) .

- Disorder Modeling: Split occupancy for disordered bromine or solvent molecules and apply restraints (e.g., SIMU/ISOR) to stabilize refinement .

- High-Resolution Limits: For data with d-spacing <0.8 Å, increase the number of least-squares parameters (e.g., ADPs, extinction correction) .

Table 3: Common SHELX Challenges and Solutions

Q. Basic: What are the best practices for managing DHN derivatives as chemical standards?

Methodological Answer:

- Storage: Store at –20°C under inert atmosphere to prevent oxidation.

- Documentation: Maintain a usage log with batch numbers, purity (≥95% by HPLC), and expiration dates .

- Validation: Cross-check NMR/X-ray data against reference standards (e.g., IUPAC/NIST guidelines) .

Q. Advanced: How to design DHN derivatives for selective protein inhibition?

Methodological Answer:

- Scaffold Modification: Introduce substituents (e.g., methoxy, fluoro) at C-5 or C-8 to modulate steric and electronic effects.

- Docking Studies: Use AutoDock Vina to predict binding affinities. For example, (E)-7-fluoro-DHN derivatives show ∆G = –9.2 kcal/mol against COX-2 .

- SAR Analysis: Correlate substituent position (e.g., para vs. meta) with IC50 values using QSAR models .

属性

IUPAC Name |

5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h4-5,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALFVVUGULYHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C(=O)C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561699 | |

| Record name | 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101819-51-6 | |

| Record name | 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。